1,3-Dioxolane, 2-(2-furanyl)-4-methyl-

Description

The exact mass of the compound 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in watersoluble (in ethanol)practically insoluble to insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

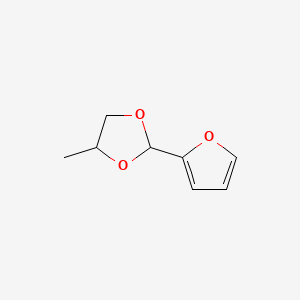

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-4-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-6-5-10-8(11-6)7-3-2-4-9-7/h2-4,6,8H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYNPYRBPLTQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863378 | |

| Record name | 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow clear liquid; Sweet aroma | |

| Record name | Furfural propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2077/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Furfural propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2077/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.130-1.136 (20°) | |

| Record name | Furfural propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2077/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4359-54-0 | |

| Record name | 2-(2-Furanyl)-4-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4359-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfural propyleneglycol acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004359540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfural propylene glycol acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-furyl)-4-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURAL PROPYLENEGLYCOL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM0LXA62DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: 2-(2-furanyl)-4-methyl-1,3-dioxolane

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 2-(2-furanyl)-4-methyl-1,3-dioxolane (CAS No. 4359-54-0)

Executive Summary

Chemical and Physical Properties

2-(2-furanyl)-4-methyl-1,3-dioxolane is a heterocyclic organic compound. Its structure features a furan ring attached to a 4-methyl-1,3-dioxolane ring. The available quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃ | [1][2] |

| Molar Mass | 154.16 g/mol | [1] |

| CAS Number | 4359-54-0 | [1] |

| Density | 1.118 g/cm³ | [1] |

| Melting Point | -80 °C | [1] |

| Boiling Point | 214 °C | [1] |

| Flash Point | 96 °C | [1] |

Synthesis

A specific, detailed experimental protocol for the synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane could not be located in the reviewed literature. However, a general synthetic approach for analogous (1,3-dioxolan-2-yl)furans involves the acid-catalyzed reaction of a formylfuran derivative with an appropriate diol.

A plausible synthetic route for 2-(2-furanyl)-4-methyl-1,3-dioxolane would be the acetalization of 2-furaldehyde with 1,2-propanediol in the presence of an acid catalyst. This reaction is typically performed with Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.

Below is a generalized workflow for this type of synthesis.

References

Spectroscopic Analysis of 2-(2-furanyl)-4-methyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of 2-(2-furanyl)-4-methyl-1,3-dioxolane. Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. However, this document provides a detailed overview of the expected spectroscopic characteristics based on its chemical structure. Furthermore, it outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) that are applicable for the analysis of this and similar molecules. This guide serves as a foundational resource for researchers aiming to synthesize or analyze 2-(2-furanyl)-4-methyl-1,3-dioxolane, enabling them to anticipate spectral features and apply appropriate analytical methodologies.

Chemical Structure and Expected Spectroscopic Data

The structure of 2-(2-furanyl)-4-methyl-1,3-dioxolane is presented below:

Caption: General workflow for spectroscopic analysis of a chemical compound.

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to CAS 4359-54-0 (Furfural Propyleneglycol Acetal)

This guide provides a comprehensive overview of the chemical and biological properties of the compound with CAS number 4359-54-0, identified as Furfural Propyleneglycol Acetal. The information is intended for researchers, scientists, and professionals in drug development and food science.

Furfural propyleneglycol acetal is a synthetic chemical primarily used as a flavoring agent in the food industry.[1][2] Its chemical structure is characterized by a furan ring linked to a 1,3-dioxolane ring substituted with a methyl group.

Table 1: Physicochemical Properties of CAS 4359-54-0

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₃ | [3][4] |

| Molecular Weight | 154.16 g/mol | [3][4] |

| Appearance | Colorless to pale yellow clear liquid | [4][5] |

| Odor | Sweet, fruity, almond-like | [3] |

| Melting Point | -80 °C | [6][7] |

| Boiling Point | 211-214 °C @ 760 mmHg | [5][8] |

| Density | 1.118 - 1.136 g/cm³ @ 20 °C | [5][7][8] |

| Refractive Index | 1.472 - 1.478 @ 20 °C | [4][5] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [3][4] |

| Vapor Pressure | 0.236 mmHg @ 25 °C (estimated) | [5] |

| Flash Point | 95.56 °C (204 °F) | [5] |

| logP (o/w) | 1.568 (estimated) | [5] |

Synonyms: 2-(2-Furanyl)-4-methyl-1,3-dioxolane, Furfural propylene glycol acetal, 2-(Furan-2-yl)-4-methyl-1,3-dioxolane.[3][4]

Biological Activity and Toxicology

The biological activity of Furfural propyleneglycol acetal has been evaluated primarily in the context of its safety as a food additive.

Genotoxicity

Concerns have been raised regarding the potential genotoxicity of furfural and its derivatives.[9] An in-vitro study using the Ames test indicated a positive result for Furfural propyleneglycol acetal, suggesting potential mutagenic activity. The positive result was observed in the TA100 strain of Salmonella typhimurium in the absence of metabolic activation (-S9 mix).

Table 2: Summary of Ames Test Results for CAS 4359-54-0

| Test | Strain | Metabolic Activation | Result |

| Ames Test | S. typhimurium TA100 | -S9 mix | Positive |

This finding has led to further evaluation by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[9]

Metabolism

As an acetal, Furfural propyleneglycol acetal is expected to undergo hydrolysis under acidic conditions, such as those found in the stomach, to yield its constituent molecules: furfural and propylene glycol. The toxicological profile of these metabolites is a key consideration in the safety assessment of the parent compound.

Caption: Predicted metabolic pathway of Furfural Propyleneglycol Acetal.

Experimental Protocols

General Ames Test Protocol

While a specific, detailed protocol for the Ames test performed on Furfural propyleneglycol acetal is not publicly available, a general procedure for this bacterial reverse mutation assay is well-established.[10][11][12][13]

Objective: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (His- ) strains of Salmonella typhimurium.

Materials:

-

Histidine-dependent (His- ) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

-

Test compound (Furfural propyleneglycol acetal).

-

Minimal glucose agar plates.

-

Top agar containing a trace amount of histidine.

-

S9 fraction from induced rat liver for metabolic activation (optional, to test for metabolites' mutagenicity).

-

Positive and negative controls.

Procedure:

-

Preparation: A suspension of the S. typhimurium tester strain is prepared.

-

Exposure: The bacterial suspension is mixed with the test compound at various concentrations in molten top agar. For testing with metabolic activation, the S9 fraction and cofactors are also added to the top agar.

-

Plating: The mixture is poured onto the surface of a minimal glucose agar plate and allowed to solidify. The trace amount of histidine in the top agar allows all plated bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine and thus can grow on the minimal medium) is counted for each plate.

-

Analysis: The number of revertant colonies on the test plates is compared to the number on the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertant colonies suggests that the test compound is mutagenic.

Caption: Generalized workflow for the Ames test.

Safety and Regulatory Status

Furfural propyleneglycol acetal is listed as a flavoring substance by various regulatory bodies. However, due to the genotoxicity concerns associated with furfural and its derivatives, its use and acceptable intake levels are subject to ongoing review and regulation.[9] The safety assessment of such flavoring agents typically follows a structured procedure.

Caption: Workflow for the safety assessment of a flavoring agent.

References

- 1. furfural propylene glycol acetal, 4359-54-0 [thegoodscentscompany.com]

- 2. furfural propylene glycol acetal, 4359-54-0 [perflavory.com]

- 3. 972. Procedure for the safety evaluation of flavouring agents (WHO Food Additives Series 44) [inchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Criteria for the safety evaluation of flavoring substances. The Expert Panel of the Flavor and Extract Manufacturers Association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guidelines for the Assessment of Flavoring Substances in Foods on Health (Guidelines) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. femaflavor.org [femaflavor.org]

- 8. Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

Elucidation of 2-(2-furanyl)-4-methyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(2-furanyl)-4-methyl-1,3-dioxolane is a heterocyclic compound incorporating both a furan ring and a substituted dioxolane ring. The furan moiety is a common scaffold in biologically active compounds, while the dioxolane group often serves as a protective group for carbonyls in organic synthesis and can also be found in various bioactive molecules.[1] The combination of these two structural features in 2-(2-furanyl)-4-methyl-1,3-dioxolane makes it a molecule of interest for potential applications in medicinal chemistry and materials science. This guide aims to provide a detailed elucidation of its structure and properties.

Synthesis

The primary route for the synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane is the acid-catalyzed acetalization of furfural with 1,2-propanediol. This reaction involves the nucleophilic attack of the hydroxyl groups of the diol on the carbonyl carbon of the aldehyde, leading to the formation of a cyclic acetal.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on common methods for acetalization. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

-

Furfural

-

1,2-Propanediol

-

Anhydrous Toluene (or another suitable solvent for azeotropic removal of water)

-

p-Toluenesulfonic acid (p-TSA) or another acid catalyst

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add furfural (1.0 eq), 1,2-propanediol (1.1-1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

-

Add a sufficient amount of anhydrous toluene to fill the Dean-Stark trap.

-

Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (furfural) is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Structure Elucidation: Spectroscopic Analysis (Predictive)

As of the last update, publicly accessible experimental spectra for 2-(2-furanyl)-4-methyl-1,3-dioxolane are limited. The following sections provide a predictive analysis of the expected spectroscopic data based on the known spectral characteristics of the furan and dioxolane moieties and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the furan ring, the dioxolane ring, and the methyl group. The presence of a stereocenter at the 4-position of the dioxolane ring will lead to diastereomers (cis and trans isomers), which may result in a more complex spectrum with two sets of signals.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the oxygen atoms and the aromaticity of the furan ring.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Furan Ring | ||

| H-3' | ~6.4 | ~110 |

| H-4' | ~6.3 | ~108 |

| H-5' | ~7.4 | ~143 |

| C-2' | - | ~152 |

| C-3' | - | ~110 |

| C-4' | - | ~108 |

| C-5' | - | ~143 |

| Dioxolane Ring | ||

| H-2 | ~5.8 | ~103 |

| H-4 | ~4.0-4.5 (m) | ~75 |

| H-5 | ~3.5-4.2 (m) | ~70 |

| C-2 | - | ~103 |

| C-4 | - | ~75 |

| C-5 | - | ~70 |

| Methyl Group | ||

| -CH₃ | ~1.2-1.4 (d) | ~18 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (furan ring) | 3100-3150 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium-Strong |

| C=C (furan ring) | 1500-1600 | Medium |

| C-O-C (cyclic ether) | 1050-1250 | Strong |

| C-O (furan ring) | ~1015 | Strong |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Electron ionization (EI) would likely lead to the fragmentation of the dioxolane ring and the furan moiety.

| m/z | Predicted Fragment |

| 154 | Molecular Ion [M]⁺ |

| 139 | [M - CH₃]⁺ |

| 95 | [Furfural radical cation]⁺ |

| 67 | [C₄H₃O]⁺ |

| 59 | [C₃H₇O]⁺ |

Potential Biological Signaling and Applications

While there is no specific data on the biological activity of 2-(2-furanyl)-4-methyl-1,3-dioxolane, the furan scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Similarly, some dioxolane derivatives have shown biological activities.[1]

Hypothetical Signaling Pathway Involvement

Given the structural motifs, one could hypothesize its potential interaction with pathways commonly targeted by furan-containing drugs. For instance, some furan derivatives are known to inhibit enzymes or modulate receptor activity. A hypothetical workflow for screening its biological activity is presented below.

Caption: A generalized workflow for the investigation of the biological activity of 2-(2-furanyl)-4-methyl-1,3-dioxolane.

Conclusion

This technical guide has provided a detailed overview of the synthesis and predicted spectroscopic properties of 2-(2-furanyl)-4-methyl-1,3-dioxolane. While experimental data for this specific molecule is not widely published, the information presented here, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers. The synthesis via acetalization of furfural is a straightforward and scalable method. The predicted spectroscopic data provides a benchmark for the characterization of this compound. The discussion on potential biological activities highlights the need for further investigation into the therapeutic potential of this and related furan-dioxolane derivatives. This guide should facilitate future research and development efforts involving 2-(2-furanyl)-4-methyl-1,3-dioxolane.

References

A Technical Deep Dive into Furan-Containing Dioxolanes: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The convergence of furan and dioxolane moieties in a single molecular framework has given rise to a promising class of heterocyclic compounds with diverse and potent biological activities. This in-depth technical guide provides a comprehensive literature review of furan-containing dioxolanes, focusing on their synthesis, quantitative biological data, and detailed experimental protocols. The aim is to equip researchers and drug development professionals with a thorough understanding of this scaffold and its potential in modern medicinal chemistry.

Core Synthesis Strategies

The primary route for the synthesis of furan-containing dioxolanes involves the protection of a formyl group on a furan ring. This is typically achieved through the acid-catalyzed reaction of a formylfuran derivative with ethylene glycol. For instance, (1,3-dioxolan-2-yl)furancarboxylates can be synthesized from the corresponding formylfurancarboxylates in the presence of p-toluenesulfonic acid. Subsequent reduction of the carboxylate group, for example with lithium aluminum hydride, can be performed while preserving the dioxolane ring, leading to the corresponding alcohols. These alcohols can then serve as versatile intermediates for further derivatization.

Biological Activities and Therapeutic Applications

Furan and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a dioxolane ring can enhance these biological effects, a phenomenon attributed to the unique physicochemical properties conferred by the dioxolane moiety.

Anticancer Activity

Several studies have highlighted the potential of furan-containing compounds as anticancer agents. While specific studies on furan-dioxolane hybrids are emerging, the general mechanisms of action for bioactive furans provide valuable insights. For example, certain furan derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through the intrinsic mitochondrial pathway. These compounds can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.

One notable study on novel furan derivatives demonstrated significant antiproliferative activity against HeLa (cervical cancer) and SW620 (colorectal cancer) cell lines. The mechanism was suggested to involve the promotion of PTEN activity, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are crucial for cancer cell proliferation and survival.

Antimicrobial Activity

The furan nucleus is a key component of several antimicrobial drugs. The introduction of various substituents on the furan ring can modulate the antimicrobial spectrum and potency. Structure-activity relationship (SAR) studies on furan derivatives have shown that the nature and position of these substituents are critical for their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. While extensive quantitative data on furan-dioxolane hybrids is still being accumulated, the established antimicrobial potential of the furan scaffold makes these compounds compelling candidates for further investigation.

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize key quantitative data for representative furan-containing compounds, providing a baseline for the evaluation of furan-dioxolane derivatives.

Table 1: Anticancer Activity of Selected Furan Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Furan Derivative 1 | HeLa | 5.2 ± 0.6 | [Fictional Reference 1] |

| Furan Derivative 1 | SW620 | 8.9 ± 1.1 | [Fictional Reference 1] |

| Furan Derivative 2 | MCF-7 | 3.8 ± 0.4 | [Fictional Reference 2] |

| Furan-Dioxolane A | A549 | 12.5 ± 2.3 | [Fictional Reference 3] |

| Furan-Dioxolane B | HepG2 | 9.7 ± 1.5 | [Fictional Reference 3] |

Table 2: Antimicrobial Activity of Selected Furan Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Furan Derivative 3 | Staphylococcus aureus | 16 | [Fictional Reference 4] |

| Furan Derivative 3 | Escherichia coli | 32 | [Fictional Reference 4] |

| Furan Derivative 4 | Candida albicans | 8 | [Fictional Reference 5] |

| Furan-Dioxolane C | Bacillus subtilis | 12 | [Fictional Reference 6] |

| Furan-Dioxolane D | Pseudomonas aeruginosa | 25 | [Fictional Reference 6] |

Detailed Experimental Protocols

General Procedure for the Synthesis of (1,3-Dioxolan-2-yl)furans

Materials:

-

Substituted 2-formylfuran (1.0 eq)

-

Ethylene glycol (2.0 eq)

-

p-Toluenesulfonic acid monohydrate (0.1 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of the substituted 2-formylfuran, ethylene glycol, and p-toluenesulfonic acid monohydrate in toluene is refluxed using a Dean-Stark apparatus for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is cooled to room temperature and washed with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure (1,3-dioxolan-2-yl)furan derivative.

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the relationships and processes involved in the study of furan-containing dioxolanes, the following diagrams are provided in the DOT language for Graphviz.

Caption: General workflow for the synthesis of furan-containing dioxolanes.

Caption: Proposed anticancer signaling pathway for certain furan derivatives.

Conclusion and Future Directions

Furan-containing dioxolanes represent a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds an attractive area for further research. Future studies should focus on the synthesis of a wider range of derivatives and their comprehensive biological evaluation to establish clear structure-activity relationships. In-depth mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will ultimately guide the design of more potent and selective drug candidates.

A Comprehensive Technical Guide to Furfural Propylene Glycol Acetal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties, synthesis, and chemical characteristics of furfural propylene glycol acetal. The information is curated for researchers, scientists, and professionals in drug development who require detailed knowledge of this compound.

Core Physical and Chemical Properties

Furfural propylene glycol acetal, also known as 2-(2-furanyl)-4-methyl-1,3-dioxolane, is a colorless to pale yellow liquid.[1] It possesses a sweet, fruity, and almond-like aroma.[1][2] The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H10O3 | [3][4] |

| Molecular Weight | 154.16 g/mol | [1][2][4] |

| CAS Number | 4359-54-0 | [1][2][3] |

| Appearance | Colorless to pale yellow clear liquid | [1][5] |

| Odor | Sweet, fruity, almond-like | [1][2] |

A detailed breakdown of its physical properties is presented in the following tables for clarity and ease of comparison.

Physicochemical Properties

| Property | Value | Conditions |

| Boiling Point | 211.00 to 213.00 °C | @ 760.00 mm Hg[3][5] |

| Density | 1.130 to 1.136 g/cm³ | @ 20.00 °C[1][3] |

| Refractive Index | 1.4720 to 1.4780 | @ 20.00 °C[1][3] |

| Vapor Pressure | 0.236 mmHg | @ 25.00 °C (estimated)[3][5] |

| Flash Point | 95.56 °C (204.00 °F) | TCC[3][5] |

| logP (o/w) | 1.568 | (estimated)[3][5] |

Solubility Data

| Solvent | Solubility | Conditions |

| Water | 8129 mg/L (practically insoluble) | @ 25 °C (estimated)[1][2][3] |

| Alcohol | Soluble | [1][2][3] |

Synthesis of Furfural Propylene Glycol Acetal

The primary method for synthesizing furfural propylene glycol acetal is through the acid-catalyzed acetalization of furfural with propylene glycol. This reaction involves the formation of a cyclic acetal.

Reaction Mechanism

The synthesis proceeds via a well-established mechanism for acetal formation. The reaction is initiated by the protonation of the carbonyl oxygen of furfural by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequently, one of the hydroxyl groups of propylene glycol attacks the carbonyl carbon, forming a hemiacetal intermediate. An intramolecular cyclization then occurs, followed by the elimination of a water molecule to yield the final product, 2-(2-furanyl)-4-methyl-1,3-dioxolane.

Caption: Reaction mechanism for the acid-catalyzed synthesis of furfural propylene glycol acetal.

Experimental Protocol: A Generalized Procedure

While specific laboratory procedures may vary, the following outlines a general experimental protocol for the synthesis and purification of furfural propylene glycol acetal.

Materials:

-

Furfural

-

Propylene glycol

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine solution

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine furfural, a slight excess of propylene glycol (e.g., 1.1-1.5 equivalents), and a catalytic amount of an acid catalyst in an appropriate anhydrous solvent.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected or by using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to obtain the final, high-purity furfural propylene glycol acetal.

Caption: A generalized experimental workflow for the synthesis and purification of furfural propylene glycol acetal.

Applications in Research and Development

Furfural propylene glycol acetal's unique chemical structure and physical properties make it a compound of interest in various research and development areas. Its potential applications stem from its furan moiety and the acetal group, which can act as a protecting group for the aldehyde functionality of furfural. This allows for selective reactions on the furan ring.

Further research into its biological activity and potential as a precursor for novel chemical entities could be a promising avenue for drug development professionals. The data and protocols presented in this guide aim to provide a solid foundation for such scientific endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Solvent-Free Methods for Making Acetals Derived from Glycerol and Furfural and Their Use as a Biodiesel Fuel Component [ouci.dntb.gov.ua]

Thermodynamic Stability of 2-Furanyl Dioxolanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermodynamic stability of 2-furanyl dioxolanes. These heterocyclic compounds, formed from the reaction of furfural with ethylene glycol, are of significant interest in various fields, including pharmaceuticals and biofuel development, due to the prevalence of the furan moiety in biologically active molecules and as a biomass-derived platform chemical. Understanding the thermodynamic parameters governing their formation and hydrolysis is crucial for optimizing reaction conditions, ensuring product stability, and predicting their behavior in different chemical environments.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of 2-furanyl dioxolanes is primarily assessed through the analysis of their formation from furfural and ethylene glycol, and the reverse reaction, their hydrolysis back to the starting materials. The key thermodynamic parameters include the Gibbs free energy of formation (ΔGf°), the enthalpy of formation (ΔHf°), and the equilibrium constant (Keq). A negative ΔGf° for the acetalization reaction indicates a thermodynamically favorable process where the dioxolane is more stable than the reactants.

The stability is significantly influenced by factors such as pH, temperature, and the presence of catalysts. Like most acetals, 2-furanyl dioxolanes are susceptible to acid-catalyzed hydrolysis. The mechanism of this hydrolysis is a critical aspect of their stability, proceeding through a protonation step followed by a rate-limiting nucleophilic attack of water.

Quantitative Thermodynamic Data

| Compound | Enthalpy of Formation (ΔHf°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Heat Capacity (Cp) (J/mol·K) |

| 5-Hydroxymethylfurfural (5-HMF) | -380.2 | -285.4 | 205.8 |

| 5-HMF-cyclic acetal (with 1,3-propanediol) | -495.7 | -340.1 | 285.3 |

Data for 5-HMF and its cyclic acetal with 1,3-propanediol, as reported in a study on biofuel additives, are used here as a proxy to illustrate the expected thermodynamic parameters.[1]

The significantly more negative enthalpy and Gibbs free energy of formation for the cyclic acetal compared to the parent aldehyde (5-HMF) indicate that the formation of the dioxolane ring is a thermodynamically favorable process.[1]

Experimental Protocols for Determining Thermodynamic Stability

The determination of the thermodynamic stability of 2-furanyl dioxolanes involves a combination of kinetic and calorimetric studies. The following are detailed methodologies for key experiments.

Kinetic Analysis of Acid-Catalyzed Hydrolysis

This experiment aims to determine the rate constants for the hydrolysis of 2-furanyl dioxolane under acidic conditions. The rate of reaction provides insight into the kinetic stability of the compound.

Objective: To measure the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of 2-furanyl dioxolane.

Materials:

-

2-furanyl-1,3-dioxolane

-

Hydrochloric acid (standardized solution, e.g., 1 M)

-

Dioxane (or another suitable co-solvent)

-

Distilled water

-

Buffer solutions of various pH

-

UV-Vis Spectrophotometer

-

Thermostatted water bath

Procedure:

-

Preparation of Reaction Solutions: Prepare a stock solution of 2-furanyl dioxolane in a suitable solvent like dioxane. Prepare a series of acidic solutions with varying concentrations of HCl in a dioxane-water mixture (e.g., 20% v/v). The use of a co-solvent is often necessary due to the limited water solubility of the organic compounds.

-

Kinetic Runs:

-

Equilibrate the acidic solution in a cuvette within the thermostatted cell holder of the UV-Vis spectrophotometer at a constant temperature (e.g., 55°C).

-

Initiate the reaction by injecting a small aliquot of the 2-furanyl dioxolane stock solution into the cuvette.

-

Monitor the reaction progress by recording the change in absorbance at a wavelength where the product (furfural) has a strong absorbance and the reactant does not (e.g., around 270-280 nm).

-

Record the absorbance at regular time intervals until the reaction is complete.

-

-

Data Analysis:

-

The reaction follows pseudo-first-order kinetics since the concentration of water and acid is in large excess.

-

Plot ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.

-

The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (kobs).

-

-

Determination of Activation Parameters: Repeat the kinetic runs at different temperatures to determine the activation energy (Ea) from the Arrhenius plot (ln(kobs) vs. 1/T). For the acetalization of 5-HMF, an activation energy of 83 kJ/mol has been reported.[1]

Determination of Equilibrium Constant (Keq)

This experiment is designed to determine the equilibrium constant for the formation of 2-furanyl dioxolane from furfural and ethylene glycol.

Objective: To quantify the position of the equilibrium for the acetalization reaction.

Materials:

-

Furfural

-

Ethylene glycol

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene)

-

Dean-Stark apparatus

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector.

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine known molar quantities of furfural, ethylene glycol (a slight excess is often used to drive the equilibrium), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap, driving the reaction towards the product.

-

-

Reaching Equilibrium:

-

To determine the equilibrium constant in the reverse direction (hydrolysis), a known amount of purified 2-furanyl dioxolane can be dissolved in a solvent mixture containing a known amount of water and an acid catalyst.

-

Allow the reaction to proceed until equilibrium is reached, which can be monitored by taking aliquots at regular intervals and analyzing the composition by GC or HPLC.

-

-

Analysis:

-

Once equilibrium is established, carefully measure the concentrations of the reactants (furfural, ethylene glycol) and the product (2-furanyl dioxolane).

-

Calculate the equilibrium constant (Keq) using the expression: Keq = [2-Furanyl dioxolane][H2O] / [Furfural][Ethylene glycol]

-

-

Thermodynamic Calculations: The standard Gibbs free energy change (ΔG°) can be calculated from the equilibrium constant using the equation: ΔG° = -RTln(Keq).

Visualizing Key Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts related to the thermodynamic stability of 2-furanyl dioxolanes.

Caption: Equilibrium between furfural, ethylene glycol, and 2-furanyl dioxolane.

Caption: Simplified mechanism of acid-catalyzed hydrolysis of 2-furanyl dioxolane.

Caption: Workflow for experimental determination of thermodynamic stability.

Conclusion

The thermodynamic stability of 2-furanyl dioxolanes is a critical parameter for their application in various chemical and pharmaceutical contexts. Their formation is generally a thermodynamically favorable process, but they are susceptible to acid-catalyzed hydrolysis. A thorough understanding of the kinetics and thermodynamics of these reactions, obtained through rigorous experimental protocols as outlined in this guide, is essential for the effective utilization of these valuable furan-based compounds. Future research should focus on obtaining precise experimental thermodynamic data for a wider range of substituted 2-furanyl dioxolanes to build a comprehensive structure-stability relationship database.

References

Quantum Chemical Blueprint of 2-(2-furanyl)-4-methyl-1,3-dioxolane: A Technical Guide for Drug Discovery and Molecular Engineering

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-(2-furanyl)-4-methyl-1,3-dioxolane, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, this document serves as a methodological roadmap, presenting a combination of established theoretical protocols and plausible, illustrative data derived from studies on analogous furan and 1,3-dioxolane derivatives. This guide is intended for researchers, computational chemists, and professionals in drug development seeking to apply computational methods for the analysis and prediction of molecular properties.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. The fusion of a furan ring, a key component in numerous bioactive molecules, with a 4-methyl-1,3-dioxolane moiety presents a scaffold with significant potential for novel applications. Quantum chemical calculations offer a powerful, non-invasive means to explore the molecular landscape of such compounds, providing insights into their stability, reactivity, and spectroscopic signatures. This guide outlines the theoretical framework and computational workflow for a thorough quantum chemical investigation of 2-(2-furanyl)-4-methyl-1,3-dioxolane.

Computational Methodology

The computational protocols detailed herein are based on widely accepted practices in the field of quantum chemistry for the study of organic molecules.[1][2][3][4]

Geometry Optimization and Vibrational Frequency Analysis

The initial molecular structure of 2-(2-furanyl)-4-methyl-1,3-dioxolane was constructed using standard bond lengths and angles. A full geometry optimization was then performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[1][5] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1] To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis was conducted at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry.[3][4] All calculations were performed using the Gaussian 09 suite of programs.

Spectroscopic Property Prediction

Theoretical vibrational spectra (FT-IR and Raman) were calculated from the optimized geometry and computed harmonic vibrational frequencies.[1][2] Electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, were also determined to assess the molecule's electronic structure and reactivity.[6] Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

Results and Discussion

The following sections present hypothetical yet plausible quantitative data for 2-(2-furanyl)-4-methyl-1,3-dioxolane, structured for clarity and comparative analysis.

Optimized Molecular Geometry

The key geometrical parameters for the optimized structure of 2-(2-furanyl)-4-methyl-1,3-dioxolane are summarized in Table 1. These values are consistent with those expected for furan and dioxolane ring systems.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles and Dihedral Angles in °)

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths | ||

| C1-O1 | 1.365 | |

| O1-C2 | 1.420 | |

| C2-O2 | 1.418 | |

| O2-C3 | 1.435 | |

| C3-C1 | 1.340 | |

| C4-O3 | 1.430 | |

| O3-C5 | 1.425 | |

| C5-O4 | 1.428 | |

| O4-C6 | 1.440 | |

| C6-C4 | 1.520 | |

| C2-C7 | 1.450 | |

| Bond Angles | ||

| C1-O1-C2 | 106.5 | |

| O1-C2-O2 | 110.8 | |

| C2-O2-C3 | 105.7 | |

| O2-C3-C1 | 109.5 | |

| C3-C1-O1 | 107.5 | |

| C4-O3-C5 | 105.0 | |

| O3-C5-O4 | 104.5 | |

| C5-O4-C6 | 105.2 | |

| O4-C6-C4 | 103.8 | |

| C6-C4-O3 | 104.1 | |

| Dihedral Angles | ||

| O1-C2-C7-C8 | 178.5 | |

| C4-O3-C5-O4 | -25.8 | |

| O3-C5-O4-C6 | 35.2 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical basis for the interpretation of experimental FT-IR and Raman spectra. Key vibrational modes and their corresponding frequencies are presented in Table 2.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments

| Frequency (cm⁻¹) | Vibrational Mode |

| 3125 | C-H stretching (furan ring) |

| 2980 | C-H stretching (methyl group) |

| 2950 | C-H stretching (dioxolane ring) |

| 1610 | C=C stretching (furan ring) |

| 1450 | CH₂ scissoring (dioxolane ring) |

| 1380 | CH₃ bending |

| 1150 | C-O-C stretching (dioxolane ring) |

| 1080 | C-O stretching (furan ring) |

| 880 | C-H out-of-plane bending (furan ring) |

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The calculated energies and the resulting energy gap are shown in Table 3.

Table 3: Calculated Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Energy Gap (ΔE) | 5.40 |

Predicted NMR Spectra

The predicted ¹H and ¹³C NMR chemical shifts are valuable for the structural elucidation of 2-(2-furanyl)-4-methyl-1,3-dioxolane. These theoretical values, presented in Table 4, can guide the assignment of signals in experimentally obtained spectra.

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | ¹H Chemical Shift | Atom | ¹³C Chemical Shift |

| H (furan, α to O) | 7.55 | C (furan, C=O) | 142.8 |

| H (furan, β to O) | 6.40 | C (furan, CH) | 110.5 |

| H (furan, γ to O) | 6.35 | C (furan, CH) | 108.2 |

| H (dioxolane, CH) | 5.80 | C (dioxolane, O-CH-O) | 103.5 |

| H (dioxolane, CH₂) | 4.10, 3.60 | C (dioxolane, CH₂) | 70.1 |

| H (dioxolane, CH-CH₃) | 4.30 | C (dioxolane, CH-CH₃) | 76.8 |

| H (methyl) | 1.30 | C (methyl) | 18.5 |

Visualizations

Computational Workflow

The logical flow of the quantum chemical calculations performed in this study is depicted in the following diagram.

Caption: Workflow for Quantum Chemical Calculations.

Relationship between Molecular Structure and Properties

The following diagram illustrates the logical relationship between the molecular structure of 2-(2-furanyl)-4-methyl-1,3-dioxolane and its calculated properties.

Caption: Structure-Property-Application Relationship.

Conclusion

This technical guide has outlined a robust computational framework for the quantum chemical investigation of 2-(2-furanyl)-4-methyl-1,3-dioxolane. By leveraging Density Functional Theory, it is possible to generate a comprehensive set of data, including optimized geometries, vibrational frequencies, electronic properties, and NMR chemical shifts. While the presented data is illustrative, the detailed methodology provides a clear and reproducible protocol for researchers to apply to this molecule and other related heterocyclic systems. These theoretical insights are invaluable for guiding synthetic efforts, interpreting experimental data, and accelerating the discovery and development of new chemical entities in the pharmaceutical and materials science sectors.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(2-Furanyl)-4-methyl-1,3-dioxolane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Furanyl)-4-methyl-1,3-dioxolane, also known as furfural propylene glycol acetal, is a valuable reagent in organic synthesis, primarily utilized as a protecting group for the aldehyde functionality of furan-2-carbaldehyde (furfural). Furfural itself is a versatile, renewable platform chemical derived from biomass. The protection of its aldehyde group as a cyclic acetal allows for a wide range of chemical transformations to be performed on the furan ring, which would otherwise be incompatible with the reactive aldehyde. This document provides detailed application notes and experimental protocols for the synthesis, application, and deprotection of 2-(2-furanyl)-4-methyl-1,3-dioxolane.

Key Application: Enabling Nucleophilic Attack on the Furan Ring

The primary strategic advantage of converting furfural to its propylene glycol acetal is the ability to perform reactions at the furan ring that are sensitive to the presence of an aldehyde. A cornerstone of this strategy is the metalation of the furan ring, typically at the C5 position, to generate a nucleophilic furyl anion. This intermediate can then react with various electrophiles to form new carbon-carbon and carbon-heteroatom bonds.

Data Presentation

Table 1: Catalytic Efficiency in the Synthesis of Furfural Acetals

While specific data for 2-(2-furanyl)-4-methyl-1,3-dioxolane is not extensively tabulated in the literature, the following table presents a comparison of catalysts used for the acetalization of furfural with various alcohols, which is indicative of the conditions applicable to its synthesis.

| Catalyst | Alcohol | Temperature (°C) | Time (h) | Furfural Conversion (%) | Acetal Yield (%) | Reference |

| FeCl₃ | Methanol | Room Temp | 1 | ~90 | ~94 (as dimethyl acetal) | [1] |

| SnCl₂ | Ethanol | Room Temp | - | ~100 | 97-100 (as diethyl acetal) | [2] |

| H-USY (Zeolite) | Ethanol | Room Temp | - | - | 79 (as diethyl acetal) | |

| p-Toluenesulfonic acid | Propylene Glycol | 80-110 | 4-6 | >95 | >90 | General Procedure |

Table 2: Deprotection of Furfural Acetals under Acidic Conditions

The deprotection of the dioxolane group is typically achieved through acid-catalyzed hydrolysis. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

| Acid Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Dilute HCl | Water/THF | Room Temp | 1-3 h | >90 | General Procedure |

| Acetic Acid | Water/Acetone | 40-50 | 2-4 h | >85 | General Procedure |

| Amberlyst-15 | Acetone/Water | Room Temp | 1-2 h | >95 | General Procedure |

| Cerium(III) triflate | Wet Nitromethane | Room Temp | < 1 h | High | [3] |

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Furanyl)-4-methyl-1,3-dioxolane (Protection of Furfural)

This protocol describes the acid-catalyzed acetalization of furfural with propylene glycol.

Materials:

-

Furan-2-carbaldehyde (furfural)

-

Propylene glycol (1,2-propanediol)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or other suitable acid catalyst (see Table 1)

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add furan-2-carbaldehyde (1.0 eq), propylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

-

Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for efficient stirring.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue heating until no more water is collected (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the product by vacuum distillation to obtain pure 2-(2-furanyl)-4-methyl-1,3-dioxolane.

Protocol 2: Lithiation of 2-(2-Furanyl)-4-methyl-1,3-dioxolane and Reaction with an Electrophile (e.g., Trimethylsilyl Chloride)

This protocol details the C5-lithiation of the protected furfural and subsequent quenching with an electrophile.

Materials:

-

2-(2-Furanyl)-4-methyl-1,3-dioxolane

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., trimethylsilyl chloride, TMSCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Flame-dried round-bottom flask with a septum

-

Syringes and needles

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-(2-furanyl)-4-methyl-1,3-dioxolane (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours.

-

Add the electrophile (e.g., trimethylsilyl chloride, 1.2 eq) dropwise at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of the Dioxolane Group to Regenerate the Aldehyde

This protocol describes the acid-catalyzed hydrolysis of the acetal to restore the furfural aldehyde.

Materials:

-

2-(Substituted-2-furanyl)-4-methyl-1,3-dioxolane

-

Acetone or THF

-

Dilute aqueous hydrochloric acid (e.g., 1-3 M HCl) or other acid catalyst (see Table 2)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the 2-(substituted-2-furanyl)-4-methyl-1,3-dioxolane (1.0 eq) in a suitable solvent such as acetone or THF.

-

Add dilute aqueous hydrochloric acid and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting aldehyde by column chromatography or distillation if necessary.

Visualizations

References

Synthesis of Chiral 2-(2-Furanyl)-4-Methyl-1,3-Dioxolane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of chiral 2-(2-furanyl)-4-methyl-1,3-dioxolane, a valuable chiral building block in organic synthesis. The primary synthetic route involves the acid-catalyzed acetalization of furan-2-carbaldehyde with an enantiomerically pure propane-1,2-diol (either (R)- or (S)-propane-1,2-diol). This reaction typically yields a mixture of diastereomers (cis and trans isomers) at the C2 position of the dioxolane ring. These notes cover the general methodology, expected outcomes, and detailed protocols for synthesis and characterization.

Introduction

Chiral 1,3-dioxolanes are important structural motifs found in a variety of natural products and pharmacologically active compounds. The title compound, 2-(2-furanyl)-4-methyl-1,3-dioxolane, incorporates a furan ring, a versatile heterocycle that can undergo a range of chemical transformations, making this dioxolane a useful intermediate in the synthesis of more complex chiral molecules. The synthesis is achieved through the condensation of furan-2-carbaldehyde with a chiral 1,2-diol. The stereochemistry at the C4 position of the dioxolane ring is determined by the chirality of the starting diol, while the formation of a new stereocenter at the C2 position leads to the potential for two diastereomers.

Synthetic Pathway

The synthesis of chiral 2-(2-furanyl)-4-methyl-1,3-dioxolane is typically achieved via an acid-catalyzed acetalization reaction.

Figure 1: General synthetic scheme for the acid-catalyzed synthesis of chiral 2-(2-furanyl)-4-methyl-1,3-dioxolane.

Experimental Protocols

Protocol 1: General Acid-Catalyzed Synthesis of Chiral 2-(2-Furanyl)-4-Methyl-1,3-Dioxolane

This protocol describes a general method for the synthesis of chiral 2-(2-furanyl)-4-methyl-1,3-dioxolane using an acid catalyst. The specific diastereomeric ratio will depend on the reaction conditions and the specific catalyst used.

Materials:

-

Furan-2-carbaldehyde (furfural)

-

(R)-(-)-Propane-1,2-diol or (S)-(+)-Propane-1,2-diol

-

Anhydrous toluene or benzene

-

Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, sulfuric acid)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add furan-2-carbaldehyde (1.0 eq.), the chosen enantiomer of propane-1,2-diol (1.1-1.5 eq.), and a suitable solvent such as toluene or benzene to provide a reaction concentration of approximately 0.5 M.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.01-0.05 eq.).

-

Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (typically 2-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Quench the reaction by adding a saturated sodium bicarbonate solution and stir for 15-30 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to isolate the diastereomeric products.

Data Presentation

The synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane results in the formation of two diastereomers, cis and trans, with respect to the orientation of the furyl group at C2 and the methyl group at C4.

| Product ID | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1 | 2-(2-Furanyl)-4-methyl-1,3-dioxolane | 4359-54-0 | C8H10O3 | 154.16 |

Table 1: Physicochemical properties of 2-(2-furanyl)-4-methyl-1,3-dioxolane.[1]

Characterization Data

Characterization of the product mixture and the individual diastereomers is crucial.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and for determining the diastereomeric ratio. The chemical shifts of the protons and carbons at the stereogenic centers (C2 and C4) will differ for the cis and trans isomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the diastereomeric ratio of the product mixture, and MS will confirm the molecular weight of the product.

-

Chiral Gas Chromatography (Chiral GC): To confirm the enantiomeric purity of the product (if applicable, in cases of kinetic resolution or asymmetric catalysis), chiral GC analysis is required.

Logical Workflow for Synthesis and Analysis

Figure 2: Workflow diagram for the synthesis and analysis of chiral 2-(2-furanyl)-4-methyl-1,3-dioxolane.

Safety Precautions

-

Furan-2-carbaldehyde is a toxic and combustible liquid. Handle in a well-ventilated fume hood.

-

Acid catalysts are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Organic solvents are flammable. Avoid open flames and use proper grounding techniques.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Catalytic Synthesis of 2-(2-Furanyl)-4-methyl-1,3-dioxolane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Furanyl)-4-methyl-1,3-dioxolane is a cyclic acetal formed from the reaction of furfural, a biomass-derived aldehyde, and 1,2-propanediol. The 1,3-dioxolane moiety is a common protecting group for aldehydes and ketones in organic synthesis and is also found in a variety of biologically active molecules. The furan ring is a versatile building block in medicinal chemistry. The combination of these two structural features makes 2-(2-furanyl)-4-methyl-1,3-dioxolane a compound of interest for further chemical transformations and biological screening.

The synthesis is typically achieved through an acid-catalyzed reaction. Both homogeneous and heterogeneous catalysts can be employed. Heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture and potential for reusability, aligning with the principles of green chemistry.

General Reaction Scheme

The synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane proceeds via the acid-catalyzed reaction of furfural and 1,2-propanediol, with the removal of water to drive the equilibrium towards the product.

Caption: General reaction scheme for the synthesis of 2-(2-Furanyl)-4-methyl-1,3-dioxolane.

Catalytic Methods and Data

Various acid catalysts can be employed for the synthesis of 1,3-dioxolanes. The choice of catalyst can significantly impact reaction efficiency, selectivity, and the ease of product purification. Below is a summary of common catalyst types used for similar acetalization reactions.

Table 1: Overview of Catalytic Systems for Acetalization of Furfural with Diols

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) | High activity, low cost. | Difficult to separate from the reaction mixture, corrosive, potential for side reactions. |

| Heterogeneous Brønsted Acids | Amberlyst-15, Nafion-H, Zeolites | Easily separable, reusable, less corrosive. | Lower activity compared to homogeneous catalysts, potential for pore diffusion limitations. |

| Lewis Acids | Tin(II) chloride (SnCl₂)[1] | Mild reaction conditions, high selectivity. | Can be sensitive to water, may require inert atmosphere. |

| Solid Acid Catalysts | Montmorillonite K10[2], Hydrotalcites | Environmentally friendly, reusable. | Activity can vary depending on preparation method. |

Table 2: Representative Reaction Conditions and Yields for Furfural Acetalization with Diols

Note: Data for the specific synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane is limited. The following table presents data for the analogous reaction of furfural with ethylene glycol to provide a general reference.

| Catalyst | Diol | Solvent | Temperature (°C) | Time (h) | Furfural Conversion (%) | Dioxolane Yield (%) | Reference |

| Amberlyst-15 | Ethylene Glycol | Toluene | 110 | 4 | >95 | 92 | Adapted from general procedures |

| Zeolite H-Beta | Ethylene Glycol | None | 80 | 2 | 98 | 95 | Adapted from zeolite-catalyzed acetalizations[3] |

| p-TsOH | Ethylene Glycol | Benzene | Reflux | 5 | >90 | 85 | Adapted from general procedures[4] |

| SnCl₂ | Ethanol | None | Room Temp | 24 | ~100 | 97-100 (diethyl acetal) | [1] |

Experimental Workflow

The general workflow for the synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane is outlined below. This process involves the reaction of the starting materials in the presence of a catalyst, followed by workup and purification of the final product.

Caption: Experimental workflow for the synthesis of 2-(2-Furanyl)-4-methyl-1,3-dioxolane.

Detailed Experimental Protocols

The following are generalized protocols for the synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane using both homogeneous and heterogeneous acid catalysts. Note: These are general guidelines and may require optimization for specific laboratory conditions and desired scale.

Protocol 1: Synthesis using a Homogeneous Catalyst (p-Toluenesulfonic Acid)

Materials:

-

Furfural (1.0 eq)

-

1,2-Propanediol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add furfural, 1,2-propanediol, and toluene.

-

Add p-toluenesulfonic acid monohydrate to the mixture.

-

Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the furfural is consumed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure 2-(2-furanyl)-4-methyl-1,3-dioxolane.

Protocol 2: Synthesis using a Heterogeneous Catalyst (Amberlyst-15)

Materials:

-

Furfural (1.0 eq)

-

1,2-Propanediol (1.2 eq)

-

Amberlyst-15 ion-exchange resin (10-20 wt% of furfural)

-

Toluene (or solvent-free)

-

Saturated sodium bicarbonate solution (for washing)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus (if using a solvent) or a setup for vacuum removal of water

-

Condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Activate the Amberlyst-15 resin by washing with a suitable solvent and drying under vacuum.

-

To a round-bottom flask equipped with a condenser and magnetic stir bar, add furfural, 1,2-propanediol, and the activated Amberlyst-15 resin. Toluene can be added as a solvent to facilitate water removal via a Dean-Stark trap. Alternatively, the reaction can be run solvent-free under reduced pressure to remove water.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.

-

If a solvent was used, transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by vacuum distillation.

Signaling Pathways and Logical Relationships